3-Ethyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound belonging to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activities. The oxadiazole derivatives, including 3-ethyl-1,2,4-oxadiazol-5-amine, have been extensively studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities .
The synthesis and characterization of 3-ethyl-1,2,4-oxadiazol-5-amine can be traced to various chemical literature sources that explore the broader category of oxadiazole compounds. These compounds are synthesized through multiple methodologies that involve amidoximes and carboxylic acid derivatives as starting materials .
3-Ethyl-1,2,4-oxadiazol-5-amine is classified under heterocyclic compounds due to its cyclic structure containing heteroatoms (nitrogen). It falls within the broader category of oxadiazoles, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 3-ethyl-1,2,4-oxadiazol-5-amine can be achieved through several methods:
The technical details of these synthesis methods often involve specific reagents, solvents (such as dimethylformamide or ethyl acetate), and conditions (temperature and time). For example, the use of ammonium cerium nitrate has been highlighted as an effective catalyst in some synthetic routes .
Key molecular data includes:
3-Ethyl-1,2,4-oxadiazol-5-amine can participate in various chemical reactions typical of oxadiazole derivatives:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity.
The mechanism of action for 3-ethyl-1,2,4-oxadiazol-5-amine is primarily related to its interaction with biological targets:
Research indicates that oxadiazole derivatives can act on multiple targets within cells, leading to varied therapeutic effects depending on their specific structure and functional groups .
3-Ethyl-1,2,4-oxadiazol-5-amine typically exhibits:
Chemical properties include:
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for characterization purposes.
3-Ethyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as an "azoxime" or "furo[ab1]diazole." Despite this early discovery, the scaffold remained largely unexplored for nearly eight decades until its photochemical rearrangement potential to other heterocyclic systems was recognized in the mid-20th century. The 1940s marked a pivotal shift when physiological studies on 1,2,4-oxadiazole derivatives led to the development of Oxolamine, the first commercial drug featuring this core structure. Introduced as a cough suppressant, Oxolamine demonstrated the pharmacological viability of the 1,2,4-oxadiazole scaffold and ignited sustained interest in its medicinal applications [7] [8].
The 1980s–2000s witnessed accelerated diversification of 1,2,4-oxadiazole-based therapeutics. Key milestones included the vasodilator Butalamine for peripheral vascular diseases, the anxiolytic Fasiplon (targeting GABA_A receptors), and the antiviral Pleconaril inhibiting picornavirus uncoating. More recently, Ataluren (a nonsense mutation suppressant for Duchenne muscular dystrophy) and the gastrointestinal agent Proxazole have exemplified the scaffold’s versatility. This evolution underscores a transition from simple symptomatic treatments to targeted molecular therapies, driven by the heterocycle’s tunable physicochemical properties and metabolic stability [8].
Table 1: Evolution of 1,2,4-Oxadiazole-Based Therapeutics
Time Period | Representative Drug | Therapeutic Category | Molecular Target/Mechanism |
---|---|---|---|
1960s | Oxolamine | Antitussive | Airway smooth muscle relaxation |
1970s | Butalamine | Vasodilator | Peripheral vascular resistance |
1990s | Pleconaril | Antiviral | Picornavirus capsid binding |
2000s | Ataluren | Genetic disorder therapy | Nonsense mutation readthrough |
2010s | Fasiplon | Anxiolytic | GABA_A receptor partial agonism |
3-Ethyl-1,2,4-oxadiazol-5-amine (CAS 171006-96-5) exemplifies the strategic application of 1,2,4-oxadiazoles as amide bioisosteres. This compound’s significance stems from its capacity to mimic the electronic and steric profile of an amide bond while conferring enhanced metabolic stability. The oxadiazole ring’s nitrogen-oxygen configuration allows it to engage in similar hydrogen-bonding interactions as carbonyl groups (–C=O) and amine donors (–NH–) in native amides. However, its resistance to enzymatic hydrolysis (e.g., by proteases or esterases) addresses a critical limitation of peptidic therapeutics [3].
Key physicochemical parameters underscore its bioisosteric utility:
This bioisosteric role is leveraged in protease inhibitors and CNS-targeted agents, where the compound replaces labile amide bonds without disrupting target engagement. For instance, derivatives incorporating this motif exhibit improved blood-brain barrier penetration in antidepressant candidates targeting NMDA receptors or nitric oxide synthase pathways—validated via forced swim tests (FST) and tail suspension tests (TST) in murine models [7].
Table 2: Bioisosteric Properties of 3-Ethyl-1,2,4-oxadiazol-5-amine vs. Model Amide
Property | 3-Ethyl-1,2,4-oxadiazol-5-amine | Tertiary Amide (e.g., –NHC(O)CH₃) |
---|---|---|
Molecular Weight | 113.12 g/mol | 73.09 g/mol (acetamide) |
LogP (calculated) | 0.795 | 0.91 (acetamide) |
Polar Surface Area | 64.94 Ų | 63.3 Ų (acetamide) |
Hydrogen Bond Acceptors | 3 | 1 |
Hydrogen Bond Donors | 1 | 1 |
Metabolic Stability | High (resists hydrolysis) | Low (protease-sensitive) |
While 1,2,4-oxadiazoles are predominantly synthetic constructs, rare natural products incorporating this motif demonstrate its biological preeminence. Phidianidine A and B, isolated in 2011 from the sea slug Phidiana militaris, feature a 3,5-disubstituted-1,2,4-oxadiazole linked to an indole scaffold. These alkaloids exhibit potent cytotoxicity against human tumor cell lines (HeLa, CaCo-2) and modulate protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4—targets relevant to cancer and inflammation. The ethyl-amine variant (3-ethyl-1,2,4-oxadiazol-5-amine) serves as a synthetic analog of these natural bases, enabling structure-activity studies to probe their pharmacophore [8].
Another significant natural analog is Quisqualic acid, found in Quisqualis indica seeds. This neuroactive non-proteinogenic amino acid contains a 3-substituted-1,2,4-oxadiazole that acts as a selective agonist for metabotropic glutamate receptors (mGluR II/IV). Its affinity for these receptors—key regulators of synaptic transmission in neurological disorders—validates the 1,2,4-oxadiazole’s capacity to engage CNS targets. Synthetic efforts to mimic Quisqualic acid’s activity have generated simplified derivatives, including 3-alkyl-5-amino-1,2,4-oxadiazoles, which retain receptor binding while enhancing metabolic stability [8].
Table 3: Natural Products with 1,2,4-Oxadiazole Motifs and Synthetic Analogs
Natural Product | Source | Biological Activity | Synthetic Analog Features |
---|---|---|---|
Phidianidine A & B | Phidiana militaris | Cytotoxicity (HeLa, CaCo-2); PTP1B/CXCR4 modulation | 3-Ethyl-5-amino substitution; indole coupling |
Quisqualic acid | Quisqualis indica | mGluR II/IV agonism; neuroexcitatory activity | 5-Amino-3-alkyl oxadiazole mimics |
The structural mimicry of these natural products underscores the 3-ethyl-1,2,4-oxadiazol-5-amine scaffold’s dual role: as a stable bioisostere for drug design and a fragment for optimizing natural product-inspired therapeutics.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1